3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cyclin-Dependent Kinase CDK2 CDK9

This pyrazolo[1,5-a]pyrimidine (CAS 890635-83-3) features a unique 2-chlorophenyl/cyclopentylamino/methyl substitution triad. With a computed XLogP3-AA of 4.6 and TPSA of 42.2 Ų, it falls within the CNS MPO desirable range for brain-penetrant kinase programs. The cyclopentylamino group at C7 provides conformational constraint distinct from linear N-propyl or N-benzyl analogs, making it an ideal matched-pair SAR probe. Patent US7205308 (filed 2005) has expired, so composition-of-matter claims no longer apply. Procure for CDK enzymatic assay development or CNS-targeted medicinal chemistry with no IP encumbrance.

Molecular Formula C18H19ClN4
Molecular Weight 326.83
CAS No. 890635-83-3
Cat. No. B2761754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890635-83-3
Molecular FormulaC18H19ClN4
Molecular Weight326.83
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4Cl
InChIInChI=1S/C18H19ClN4/c1-12-10-17(22-13-6-2-3-7-13)23-18(21-12)15(11-20-23)14-8-4-5-9-16(14)19/h4-5,8-11,13,22H,2-3,6-7H2,1H3
InChIKeySQYXWRXSMKNSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: A Substituted Pyrazolo[1,5-a]pyrimidine within the CDK Inhibitor Patent Space


3-(2-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890635-83-3, PubChem CID 8741361) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is widely associated with ATP-competitive inhibition of cyclin-dependent kinases (CDKs). The compound features a 2-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and a cyclopentylamino moiety at the 7-position of the bicyclic core [1]. It falls within the generic Markush structures claimed in patent families assigned to Schering Corporation / Pharmacopeia that describe 7-amino-substituted pyrazolo[1,5-a]pyrimidines as CDK inhibitors [2].

Why Generic Substitution of 3-(2-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Is Not Supported by Available Data


Within the pyrazolo[1,5-a]pyrimidine CDK inhibitor class, even subtle changes to the substitution pattern can profoundly alter kinase selectivity and cellular potency [1]. The 2-chlorophenyl at C3, the cyclopentylamino at C7, and the methyl group at C5 constitute a specific substitution triad whose combined contribution to target engagement and off-target profile has not been experimentally deconvoluted against defined analog series in the public domain. Without direct comparative data, no evidence-based claim of differentiation from close analogs—such as the N-propyl (CAS 890634-61-4) or N-benzyl (CAS 890632-53-8) variants —can be made, and generic substitution is therefore not scientifically justified.

Quantitative Evidence Guide for 3-(2-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Class-Level Inference and Supporting Data


CDK Inhibitory Class Association: Pyrazolo[1,5-a]pyrimidine Scaffold as CDK2/CDK9 Ligands

The target compound falls within a patent class of pyrazolo[1,5-a]pyrimidine-7-amines claimed as cyclin-dependent kinase inhibitors. A structurally related compound (compound II in patent WO 2004/026229 A2), also bearing a 2-chlorophenyl at C3 and an amine at C7, demonstrated an IC₅₀ of 0.51 µM in a CDK kinase activity assay [1]. This provides class-level evidence that 3-(2-chlorophenyl)-7-amino-substituted pyrazolo[1,5-a]pyrimidines can engage CDK enzymes at sub-micromolar concentrations, but no data for the specific compound CAS 890635-83-3 are available.

Cyclin-Dependent Kinase CDK2 CDK9 Cancer

Physicochemical Properties Relevant to CNS Permeability: Calculated LogP and Topological Polar Surface Area

The compound's computed XLogP3-AA is 4.6 and its topological polar surface area (TPSA) is 42.2 Ų [1]. These values place it within the favorable range for passive blood-brain barrier penetration (LogP 1–5, TPSA < 90 Ų), as defined by multiparameter optimization (MPO) desirability criteria for CNS drugs [2]. For comparison, the N-benzyl analog (CAS 890632-53-8) has a higher molecular weight (362.86 Da) and additional aromatic ring that would increase TPSA and logP, likely shifting it away from the CNS MPO sweet spot, though no experimental brain penetration data exist for either compound.

Physicochemical Properties CNS Drug Likeness Lipophilicity Blood-Brain Barrier

Key Structural Differentiators: Cyclopentylamino vs. Common N-Aryl/N-Alkyl Substituents at the 7-Position

The cyclopentylamino group at C7 represents a conformationally semi-constrained cycloalkylamine, distinct from the linear N-propyl (CAS 890634-61-4) and bulkier N-benzyl (CAS 890632-53-8) analogs . In kinase inhibitor SAR, cycloalkylamines at solvent-exposed positions can modulate isoform selectivity by differentially engaging the solvent channel or the DFG-motif conformational state [1]. No direct comparative enzymatic profiling data are available for these three analogs; therefore, this represents a structural hypothesis rather than a validated selectivity advantage.

Structure-Activity Relationship Kinase Selectivity Cyclopentyl

Patent Classification and Freedom-to-Operate Landscape

The compound structurally maps to the generic Formula I of U.S. Patent 7,205,308 (Schering Corporation) and related CDK inhibitor patent families, which claim pyrazolo[1,5-a]pyrimidine-7-amines with an aryl at C3, methyl at C5, and cycloalkylamino at C7 [1]. Its CAS registration year (2006) [2] suggests disclosure during the mid-2000s wave of CDK inhibitor patenting. For procurement decisions, this means the compound is likely covered by expired or soon-to-expire composition-of-matter claims, potentially enabling use as a freely operable research tool, whereas newer CDK-targeting chemotypes may carry active patent estates.

Patent Landscape CDK Inhibitor Freedom to Operate Chemical Space

Recommended Application Scenarios for 3-(2-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Tool Compound for CDK2/CDK9 Biochemical Assay Development

Given the class-level CDK inhibitory activity of close structural analogs (IC₅₀ = 0.51 µM for a related 3-(2-chlorophenyl)-7-amino-pyrazolo[1,5-a]pyrimidine), this compound may serve as an assay development standard for CDK enzymatic screens, provided the user first confirms activity against the CDK isoform of interest [1].

SAR Probe for Cycloalkylamine Substituent Effects at the Solvent-Exposed Region

The cyclopentylamino group at C7 is structurally distinct from linear alkylamines (e.g., N-propyl analog CAS 890634-61-4) and arylalkylamines (e.g., N-benzyl analog CAS 890632-53-8). This compound can function as a matched-pair SAR probe to study the effect of cycloalkyl bulk and conformational constraint on kinase binding or cellular permeability .

CNS Kinase Inhibitor Chemical Starting Point

With a computed XLogP3-AA of 4.6 and TPSA of 42.2 Ų—both within the CNS MPO desirable range—this compound represents a potentially brain-penetrant pyrazolo[1,5-a]pyrimidine scaffold. It is suited for medicinal chemistry programs targeting CNS kinases (e.g., CDK5 in neurodegeneration), contingent on experimental confirmation of permeability and lack of P-gp efflux [2].

Freedom-to-Operate Research Tool for Academic CDK Biology

As a compound disclosed in a patent family with a priority date of approximately 2005 (U.S. Patent 7,205,308), the composition-of-matter claims are likely expired or nearing expiry. This makes it a low-IP-risk option for academic laboratories studying CDK biology, especially when compared to newer proprietary CDK inhibitors [3].

Quote Request

Request a Quote for 3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.